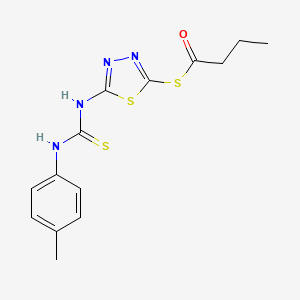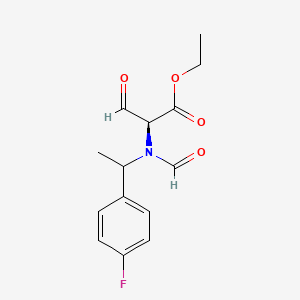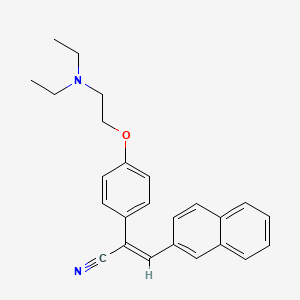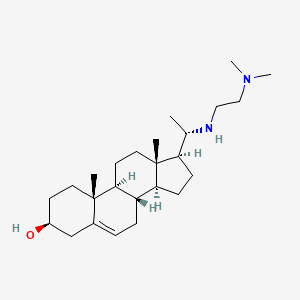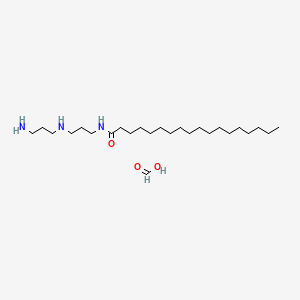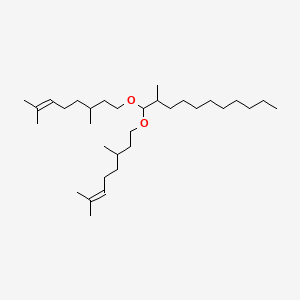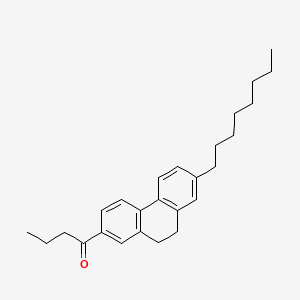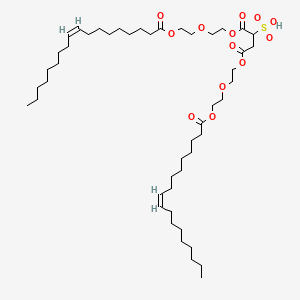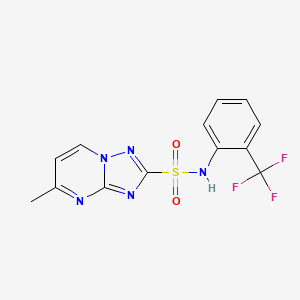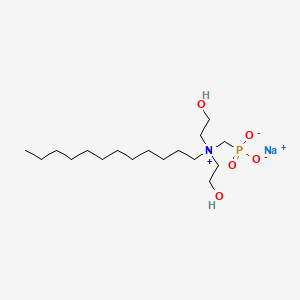
Dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium, monosodium salt: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium, monosodium salt typically involves the reaction of dodecylamine with ethylene oxide to form dodecylbis(2-hydroxyethyl)amine. This intermediate is then reacted with phosphonomethyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The quaternary ammonium group can participate in substitution reactions, especially with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as halides and hydroxides are commonly used.
Major Products:
Oxidation: Products include oxidized derivatives of the hydroxyethyl groups.
Reduction: Reduced forms of the compound.
Substitution: Substituted quaternary ammonium compounds.
Scientific Research Applications
Chemistry:
- Used as a surfactant in various chemical reactions to reduce surface tension and improve reaction efficiency .
Biology:
- Employed in biological research for its antimicrobial properties, particularly in studies involving bacterial cell membranes .
Medicine:
- Investigated for potential use in antimicrobial coatings for medical devices to prevent infections .
Industry:
Mechanism of Action
The antimicrobial action of dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium, monosodium salt is primarily due to its quaternary ammonium structure. It interacts with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. This interaction is facilitated by the hydrophobic dodecyl chain, which integrates into the lipid bilayer of the membrane .
Comparison with Similar Compounds
- Dodecyl(2-hydroxyethyl)dimethylammonium chloride
- Dodecyltrimethylammonium chloride
- Cetyltrimethylammonium bromide
Comparison:
- Dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium, monosodium salt has a unique phosphonatomethyl group, which enhances its antimicrobial properties compared to other quaternary ammonium compounds.
- The presence of hydroxyethyl groups provides additional sites for hydrogen bonding, improving its solubility and interaction with biological membranes .
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
97952-35-7 |
|---|---|
Molecular Formula |
C17H37NNaO5P |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
sodium;dodecyl-bis(2-hydroxyethyl)-(phosphonatomethyl)azanium |
InChI |
InChI=1S/C17H38NO5P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-15-19,14-16-20)17-24(21,22)23;/h19-20H,2-17H2,1H3,(H-,21,22,23);/q;+1/p-1 |
InChI Key |
PRCHVHOJXGXQKD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCO)(CCO)CP(=O)([O-])[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


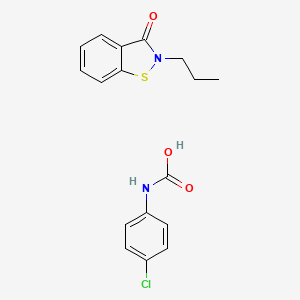
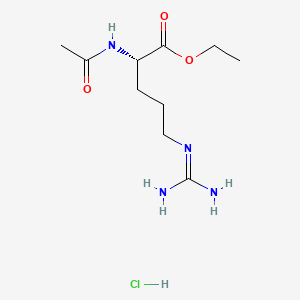
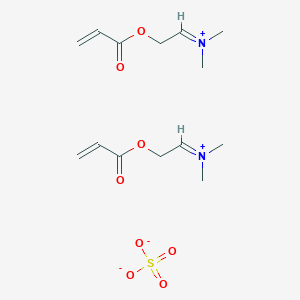
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
